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Technical Support Center: Enhancing API
Solubility & Dissolution Rate
Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered during experiments aimed at enhancing

the solubility and dissolution rate of active pharmaceutical ingredients (APIs).

General Troubleshooting & FAQs
This section covers overarching issues and questions relevant to multiple solubility

enhancement techniques.

Q1: My API is exhibiting poor aqueous solubility. Where do I start?

A1: The first step is to characterize your API according to the Biopharmaceutics Classification

System (BCS) or a similar framework like the Developability Classification System (DCS).[1][2]

Understanding if your API's low bioavailability is due to poor solubility (BCS Class II and IV) or

a combination of poor solubility and permeability will guide your strategy.[1][2] For APIs limited

by dissolution rate (DCS IIa), particle size reduction may be sufficient. For those limited by

solubility (DCS IIb), techniques like amorphous solid dispersions or salt formation are often

more effective.[1]
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A decision tree can help guide your initial selection of a suitable solubility enhancement

technology.

API Characterization

Decision Points

Recommended Techniques

Characterize API
(Solubility, Permeability, pKa, Melting Point)

Is the API ionizable?

Is the API thermolabile?

No

Salt Formation / Co-crystallization

YesSoluble in organic solvents?

Yes

Hot-Melt Extrusion (for ASD)

No

Particle Size Reduction
(Micronization/Nanonization)

NoSpray Drying (for ASD)

Yes

Lipid-Based Formulation

Amorphous Solid Dispersion (ASD)
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A decision tree for selecting a solubility enhancement technique.

Q2: I've selected a solubility enhancement technique, but the results are not as expected. What

are the general next steps?

A2: If your initial approach is unsuccessful, consider the following:

Re-evaluate API-Excipient Compatibility: Incompatibility can lead to instability or failure to

enhance solubility. Techniques like Differential Scanning Calorimetry (DSC) can be used to

assess drug-polymer miscibility.[3][4][5]

Optimize Process Parameters: Each technique has critical process parameters that can

significantly impact the outcome. For example, in spray drying, inlet temperature and feed

rate are crucial.[6][7]

Consider a Combination of Techniques: Sometimes, a single method is insufficient.

Combining techniques, such as particle size reduction followed by formulation into a lipid-

based system, can be more effective.[8]

Amorphous Solid Dispersions (ASDs)
ASDs are a common strategy for improving the solubility of poorly soluble drugs by converting

the crystalline API into a higher-energy amorphous form stabilized by a polymer matrix.[9][10]

[11][12]

Troubleshooting Guide: ASDs
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Problem Potential Cause(s) Recommended Solution(s)

Recrystallization during

storage

- Poor drug-polymer miscibility-

High drug loading- Storage

above the glass transition

temperature (Tg)- Moisture

absorption

- Screen for polymers with

better miscibility with the API.

[3][4]- Reduce the drug loading

in the formulation.[10]- Store

the ASD well below its Tg.[9]

[13]- Protect from moisture

through appropriate packaging

and storage conditions.[9][13]

Phase separation
- Thermodynamic immiscibility

between the drug and polymer.

- Select a polymer with a

higher miscibility with the drug.

[9][13]- Reduce the drug

loading to below the saturation

point in the polymer.[10]

Low dissolution enhancement

- Incomplete amorphization-

Recrystallization upon contact

with dissolution media

("parachute failure")- Poor

polymer selection (polymer

doesn't dissolve or aid in

maintaining supersaturation)

- Confirm amorphization using

techniques like XRPD.[3]-

Incorporate a precipitation

inhibitor in the formulation or

dissolution medium.- Select a

polymer that is soluble in the

dissolution medium and can

maintain supersaturation.

Thermal degradation during

processing (HME)

- Processing temperature is

too high.

- Use a plasticizer to lower the

processing temperature.[14]-

Optimize the screw speed and

feed rate to reduce residence

time in the extruder.[6][15]

Poor powder flowability (Spray

Drying)

- Unfavorable particle

morphology or size distribution.

- Optimize spray drying

parameters (e.g., inlet

temperature, gas flow rate,

nozzle type) to control particle

size and morphology.[7][16]
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Q1: How do I choose the right polymer for my ASD formulation?

A1: The ideal polymer should be miscible with your API, have a high glass transition

temperature (Tg) to ensure stability, and be able to maintain supersaturation of the API in the

gastrointestinal tract.[9][10][11] Screening studies using techniques like DSC to observe a

single Tg for the drug-polymer mixture are recommended to assess miscibility.[3][4]

Q2: What is the difference between spray drying and hot-melt extrusion for preparing ASDs?

A2: Spray drying is a solvent evaporation process suitable for thermolabile APIs as the

exposure to high temperatures is very brief.[17][18] Hot-melt extrusion is a solvent-free process

that uses heat and shear to mix the API and polymer, making it a "green" technique.[19][20]

The choice depends on the API's thermal stability and solubility in organic solvents.[21]

Spray Drying Workflow

Hot-Melt Extrusion Workflow

Dissolve API & Polymer
in Solvent

Atomize Solution
into Droplets

Rapid Solvent Evaporation
with Hot Gas Collect ASD Powder

Blend API & Polymer
(Physical Mixture)

Heat and Shear
in Extruder

Cool and Solidify
Extrudate Mill/Pelletize Extrudate

Click to download full resolution via product page

Comparison of ASD preparation workflows.

Salt Formation
Converting an ionizable API into a salt is a common and effective method to increase its

solubility and dissolution rate.[22][23]

Troubleshooting Guide: Salt Formation
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Problem Potential Cause(s) Recommended Solution(s)

Salt disproportionation

(conversion back to free form)

- Inappropriate pKa difference

between API and counter-ion

(rule of thumb: ΔpKa > 3).[23]

[24]- High microenvironmental

pH due to excipients.- High

humidity.

- Select a counter-ion with a

more suitable pKa.[23][24]-

Use excipients that create a

more acidic microenvironment.

[23]- Control humidity during

manufacturing and storage.

Formation of a non-crystalline

or poorly crystalline salt

- Inappropriate solvent system

for crystallization.- Rapid

precipitation.

- Screen various solvents and

anti-solvents to find conditions

that favor crystallization.-

Control the rate of cooling or

anti-solvent addition to

promote crystal growth.

Hygroscopicity of the salt form
- The chosen salt form has a

high affinity for water.

- Screen for alternative, less

hygroscopic salt forms.-

Control humidity during

manufacturing and storage,

and use appropriate

packaging.

FAQs: Salt Formation
Q1: How do I select an appropriate counter-ion for salt formation?

A1: The counter-ion should have a pKa that is at least 3 units different from the API's pKa to

ensure the stability of the salt.[23][24] It should also be pharmaceutically acceptable and ideally

form a stable, non-hygroscopic crystalline salt.

Q2: What is salt disproportionation and how can I prevent it?

A2: Salt disproportionation is the conversion of the more soluble salt form back to its less

soluble free acid or base form.[23][24] This can be triggered by factors like an inappropriate

microenvironmental pH (often influenced by excipients) or high humidity.[23] To mitigate this,

select a counter-ion with a significantly different pKa from the API and carefully choose

excipients that do not create an adverse pH microenvironment.[23][24]
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Particle Size Reduction
Reducing the particle size of an API increases its surface area, which can lead to an enhanced

dissolution rate according to the Noyes-Whitney equation.[25][26][27][28] Common techniques

include micronization and nanonization.

Troubleshooting Guide: Particle Size Reduction
Problem Potential Cause(s) Recommended Solution(s)

Particle agglomeration after

milling

- High surface energy of small

particles.- Electrostatic

charges.

- Incorporate a dispersing

agent or surfactant in the

formulation.- Optimize milling

conditions to reduce the

generation of fines.

Limited improvement in

dissolution despite size

reduction

- The API may be solubility-

limited rather than dissolution

rate-limited.- Agglomeration in

the dissolution medium.

- Consider a different solubility

enhancement technique, such

as ASDs.- Use a wetting agent

in the dissolution medium or

formulation.

Amorphization or polymorphic

changes during milling

- High mechanical stress and

energy input during milling.

- Use less aggressive milling

conditions (e.g., lower milling

speed, shorter time).- Consider

cryogenic milling to dissipate

heat.

FAQs: Particle Size Reduction
Q1: What is the difference between micronization and nanonization?

A1: Micronization typically reduces particle size to the micron range (1-10 µm), while

nanonization produces particles in the sub-micron or nanometer range (<1 µm).[25][29]

Nanosuspensions can offer further advantages in terms of increased saturation solubility and

dissolution velocity.[10][30][31]

Q2: Can particle size reduction alone solve all solubility issues?
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Check Availability & Pricing
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A2: No, particle size reduction primarily increases the dissolution rate but does not significantly

change the equilibrium solubility of the API.[27][28] For APIs with very low intrinsic solubility

(DCS IIb), this approach may not be sufficient to achieve the desired bioavailability, and other

techniques that alter the solid-state properties (like ASDs) may be necessary.[1]

Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion
by Spray Drying (Laboratory Scale)

Solution Preparation:

Dissolve the API and the selected polymer (e.g., HPMCAS, PVP) in a suitable common

solvent (e.g., acetone, methanol, or a mixture) to form a clear solution.[12][17] The

concentration of solids should typically be in the range of 2-10% (w/v).

Spray Dryer Setup:

Set up a laboratory-scale spray dryer (e.g., Büchi B-290).

Set the inlet temperature (e.g., 80-150 °C), aspirator rate (e.g., 80-100%), and pump feed

rate (e.g., 5-15 mL/min). These parameters will need to be optimized for your specific

system.[6]

Spray Drying Process:

Pump the feed solution through the atomizer nozzle into the drying chamber.[18]

The hot drying gas (typically nitrogen for organic solvents) rapidly evaporates the solvent,

forming solid particles.[18]

Product Collection:

The dried ASD powder is separated from the gas stream by a cyclone and collected.[18]

Secondary Drying:
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Dry the collected powder in a vacuum oven at a temperature below the Tg of the ASD to

remove residual solvent.

Characterization:

Characterize the resulting powder for its amorphous nature (XRPD), thermal properties

(DSC for Tg), particle size and morphology (microscopy), and dissolution behavior.

Protocol 2: Preparation of Nanosuspension by High-
Pressure Homogenization

Pre-suspension Preparation:

Disperse the micronized API powder in an aqueous solution containing a stabilizer (e.g., a

surfactant like Tween 80 or a polymer like PVA).[15]

Homogenize this dispersion using a high-shear mixer (e.g., at 10,000 rpm for 10 minutes)

to create a homogeneous pre-suspension.[15]

High-Pressure Homogenization:

Process the pre-suspension through a high-pressure homogenizer.

Perform an initial pre-milling step at a lower pressure (e.g., 500 bar for 3 cycles).

Follow this with multiple homogenization cycles at a high pressure (e.g., 1500 bar for 10-

20 cycles).[32] The sample should be cooled during the process to prevent overheating.

Characterization:

Analyze the resulting nanosuspension for particle size distribution (e.g., using dynamic

light scattering), zeta potential (to assess stability), and dissolution rate.

Quantitative Data Summary
The following table provides illustrative examples of solubility enhancement achieved by

various techniques for different BCS Class II drugs. The actual improvement will be specific to

the API and the formulation details.
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API
Original

Solubility
Technique

Formulation

Details

Solubility

Enhanceme

nt

Reference

Celecoxib ~3-7 µg/mL

Spray-dried

solid

phospholipid

nanoparticles

CXB:Phosph

olipoid

E80:trehalose

(1:10:16)

29- to 132-

fold increase

in apparent

solubility

[7]

Ibuprofen ~21 µg/mL

Adsorption

onto

granulated

fumed silica

Ibuprofen-

silica

complex

(1:1:1 ratio)

33-37%

increase in

solubility in

phosphate

buffer

[16]

Felodipine,

Ketoprofen,

Ibuprofen

Poorly

soluble

Adsorption

onto HKUST-

1/GO matrix

Drug loaded

onto HKUST-

1/GO

composite

At least 6-fold

increase in

solubility

[33]

Ginkgo biloba

extract

Poorly

soluble

Hot-Melt

Extrusion

25% drug

load with

Kollidon®

VA64/Kolliph

or® RH40

(85:15)

2-3 fold

increase in

dissolution

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sigmaaldrich.com [sigmaaldrich.com]

2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical
Development, a Mini-Review [drug-dev.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26468038/
https://www.researchgate.net/publication/320376353_Solubility_Enhancement_of_a_BCS_Class_II_Drug_Using_Granulated_Fumed_Silica_as_an_Adsorbent
https://www.mdpi.com/1996-1944/16/4/1554
https://pmc.ncbi.nlm.nih.gov/articles/PMC5756511/
https://www.benchchem.com/product/b1264835?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/solid-formulation-strategies/api-solubility-dissolution-enhancement-formulation
https://drug-dev.com/formulation-development-solubility-enhancing-technologies-in-pharmaceutical-development-a-mini-review/
https://drug-dev.com/formulation-development-solubility-enhancing-technologies-in-pharmaceutical-development-a-mini-review/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and
Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]

4. kinampark.com [kinampark.com]

5. Investigation and correlation of drug polymer miscibility and molecular interactions by
various approaches for the preparation of amorphous solid dispersions - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Melt extrusion with poorly soluble drugs – An integrated review - PMC
[pmc.ncbi.nlm.nih.gov]

7. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray
drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

8. HOT MELT EXTRUSION - OptiMelt™ Hot Melt Extrusion Technology to Improve
Bioavailability of Poorly Soluble Drugs [drug-dev.com]

9. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions -
Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

10. pharmacognosyjournal.net [pharmacognosyjournal.net]

11. • PHYSICAL STABILITY OF AMORPHOUS SOLID DISPERSION: A REVIEW | Semantic
Scholar [semanticscholar.org]

12. Development and Production Application Cases of Amorphous Solid Dispersion
Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

13. "Rational Design of Pharmaceutical Salt Formulations by Understanding t" by Mitulkumar
A Patel [docs.lib.purdue.edu]

14. Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions |
MDPI [mdpi.com]

15. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process -
PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

18. youtube.com [youtube.com]

19. ptbreports.org [ptbreports.org]

20. gsconlinepress.com [gsconlinepress.com]

21. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology
for Your API [drug-dev.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6722809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6722809/
http://kinampark.com/PL/files/Meng%202015%2C%20Qualitative%20and%20quantitative%20methods%20to%20determine%20miscibility%20.pdf
https://pubmed.ncbi.nlm.nih.gov/25686597/
https://pubmed.ncbi.nlm.nih.gov/25686597/
https://pubmed.ncbi.nlm.nih.gov/25686597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5756511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5756511/
https://pubmed.ncbi.nlm.nih.gov/26468038/
https://pubmed.ncbi.nlm.nih.gov/26468038/
https://drug-dev.com/hot-melt-extrusion-optimelt-hot-melt-extrusion-technology-to-improve-bioavailability-of-poorly-soluble-drugs/
https://drug-dev.com/hot-melt-extrusion-optimelt-hot-melt-extrusion-technology-to-improve-bioavailability-of-poorly-soluble-drugs/
https://www.crystalpharmatech.com/unveil-key-factors-influencing-the-physical-stability-of-amorphous-solid-dispersions.html
https://www.crystalpharmatech.com/unveil-key-factors-influencing-the-physical-stability-of-amorphous-solid-dispersions.html
https://www.pharmacognosyjournal.net/archives/2021/vol3issue1/PartA/3-1-19-379.pdf
https://www.semanticscholar.org/paper/%E2%80%A2-PHYSICAL-STABILITY-OF-AMORPHOUS-SOLID-DISPERSION%3A-Kumavat-Chaudhari/d923084b388e5a36ab978e8f04df8b2520386f80
https://www.semanticscholar.org/paper/%E2%80%A2-PHYSICAL-STABILITY-OF-AMORPHOUS-SOLID-DISPERSION%3A-Kumavat-Chaudhari/d923084b388e5a36ab978e8f04df8b2520386f80
https://www.crystalpharmatech.com/development-and-production-application-cases-of-amorphous-solid-dispersion-formulations-ii-spray-drying.html
https://www.crystalpharmatech.com/development-and-production-application-cases-of-amorphous-solid-dispersion-formulations-ii-spray-drying.html
https://docs.lib.purdue.edu/dissertations/AAI10808127/
https://docs.lib.purdue.edu/dissertations/AAI10808127/
https://www.mdpi.com/2073-4352/15/4/323
https://www.mdpi.com/2073-4352/15/4/323
https://pmc.ncbi.nlm.nih.gov/articles/PMC4845550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4845550/
https://www.researchgate.net/publication/320376353_Solubility_Enhancement_of_a_BCS_Class_II_Drug_Using_Granulated_Fumed_Silica_as_an_Adsorbent
https://www.europeanpharmaceuticalreview.com/article/34476/spray-drying-solving-solubility-issues-with-amorphous-solid-dispersions/
https://www.youtube.com/watch?v=lsLv67uKPnU
https://ptbreports.org/wp-content/uploads/2024/07/PTBReports-2-3-1.pdf
https://gsconlinepress.com/journals/gscarr/sites/default/files/GSCARR-2022-0311.pdf
https://drug-dev.com/solubilization-technology-how-to-choose-the-right-solubilization-technology-for-your-api/
https://drug-dev.com/solubilization-technology-how-to-choose-the-right-solubilization-technology-for-your-api/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal
Pharmatech Co., Ltd. [crystalpharmatech.com]

23. crystalpharmatech.com [crystalpharmatech.com]

24. thesolubilitycompany.com [thesolubilitycompany.com]

25. ijsrtjournal.com [ijsrtjournal.com]

26. youtube.com [youtube.com]

27. thepharmajournal.com [thepharmajournal.com]

28. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

29. journal.appconnect.in [journal.appconnect.in]

30. pubs.acs.org [pubs.acs.org]

31. Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with
Thermodynamic, Kinetic and Environmental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

32. Contact Support [scientiaricerca.com]

33. mdpi.com [mdpi.com]

To cite this document: BenchChem. [enhancing the solubility and dissolution rate of active
pharmaceutical ingredients]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264835#enhancing-the-solubility-and-dissolution-
rate-of-active-pharmaceutical-ingredients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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